N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chloro-2-methylphenyl group and two ethoxy groups at the 3 and 4 positions of the benzene ring
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
It is likely that the compound binds to its target enzyme, inhibiting its function and thereby disrupting the fatty acid synthesis pathway .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway, specifically the function of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable .
Result of Action
Given its target, it is likely that the compound disrupts the fatty acid synthesis pathway, potentially inhibiting the growth of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3,4-diethoxybenzoic acid.
Amidation Reaction: The 3-chloro-2-methylaniline is reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 3,4-diethoxybenzoic acid and 3-chloro-2-methylaniline.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biochemical Studies: Used in studies to understand the interaction of benzamide derivatives with biological targets.
Industry:
Material Science:
Agriculture: Explored for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2,2-dimethylpropionamide
- 3-chloro-2-methylphenylthiourea
Comparison:
- Structural Differences: While these compounds share the 3-chloro-2-methylphenyl group, they differ in their additional substituents and core structures, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups (e.g., thiazole, propionamide) affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, thiazole derivatives are often explored for their antimicrobial properties, while benzamides are investigated for their potential in drug design.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-10-9-13(11-17(16)23-5-2)18(21)20-15-8-6-7-14(19)12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWGASXXXBYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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